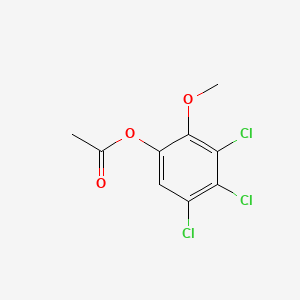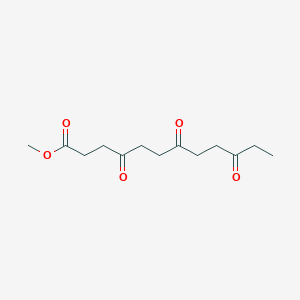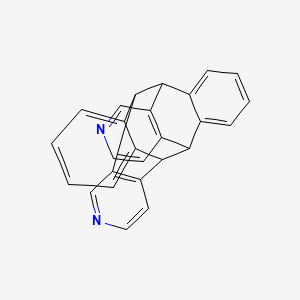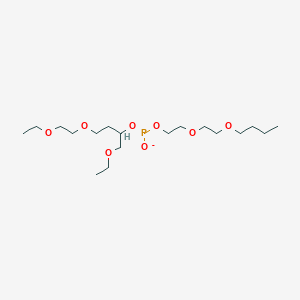
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is a complex organic compound with a unique structure that includes multiple ether linkages and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl chloride with a suitable precursor containing multiple hydroxyl groups, followed by the introduction of the phosphonate group through a phosphorylation reaction. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Sodium hydride in dimethylformamide (DMF) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: The major products include oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: New compounds with different substituents replacing the ethoxymethyl group.
Applications De Recherche Scientifique
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting various biochemical pathways. The phosphonate group is particularly important for its ability to mimic phosphate groups in biological systems, leading to the inhibition or activation of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2-Phosphonylmethoxyethyl)adenine: An antiviral compound with a similar phosphonate group.
5-Ethoxymethylfurfural: A biofuel compound with an ethoxymethyl group.
6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A compound with similar structural features.
Uniqueness
9-(Ethoxymethyl)-3,6,10,12,15,18-hexaoxa-11-phosphadocosan-11-olate is unique due to its multiple ether linkages and the presence of both ethoxymethyl and phosphonate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
82349-74-4 |
|---|---|
Formule moléculaire |
C18H38O8P- |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
2-(2-butoxyethoxy)ethyl [1-ethoxy-4-(2-ethoxyethoxy)butan-2-yl] phosphite |
InChI |
InChI=1S/C18H38O8P/c1-4-7-9-22-13-14-24-15-16-25-27(19)26-18(17-21-6-3)8-10-23-12-11-20-5-2/h18H,4-17H2,1-3H3/q-1 |
Clé InChI |
GUZPHGXPOSTHQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOP([O-])OC(CCOCCOCC)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


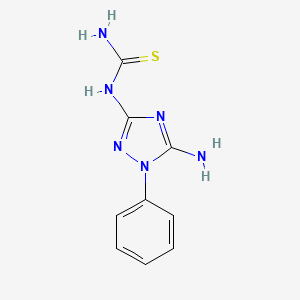
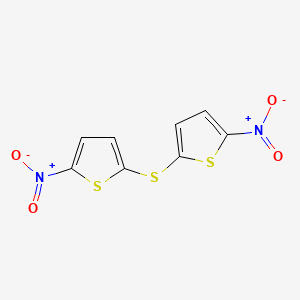
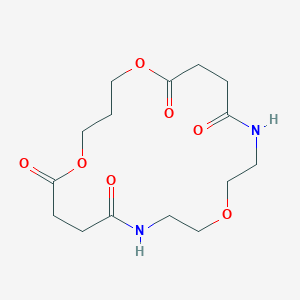
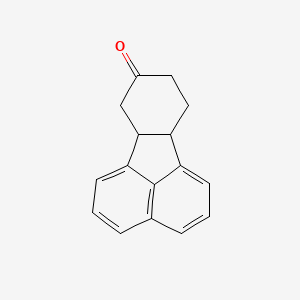
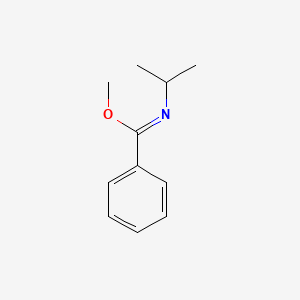
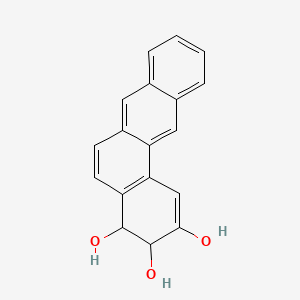
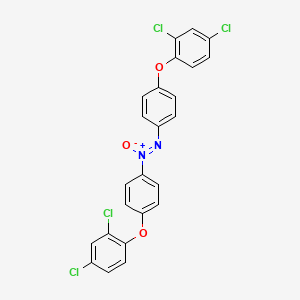
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
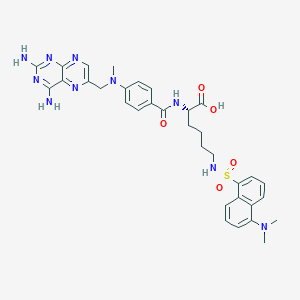
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
